1,1,1,2,2-Pentafluorohexane
Overview
Description
1,1,1,2,2-Pentafluorohexane is an organic compound with the molecular formula C6H11F5 It is a fluorinated hydrocarbon, characterized by the presence of five fluorine atoms attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,2,2-Pentafluorohexane can be synthesized through several methods. One common approach involves the fluorination of hexane using a fluorinating agent such as cobalt trifluoride or antimony pentafluoride. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions on the hexane molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,2-Pentafluorohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert this compound to less fluorinated hydrocarbons.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can facilitate reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace fluorine atoms under appropriate conditions.
Major Products Formed:
Oxidation: Fluorinated alcohols or ketones.
Reduction: Less fluorinated hydrocarbons.
Substitution: Compounds with new functional groups replacing fluorine atoms.
Scientific Research Applications
1,1,1,2,2-Pentafluorohexane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions, particularly in the synthesis of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated hydrocarbons on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a contrast agent in medical imaging.
Industry: this compound is used in the production of specialty chemicals and materials, including refrigerants and polymers.
Mechanism of Action
The mechanism by which 1,1,1,2,2-pentafluorohexane exerts its effects depends on the specific application. In chemical reactions, the fluorine atoms can influence the reactivity and stability of the compound. In biological systems, the compound may interact with cellular membranes and proteins, affecting their function and structure. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1,1,1,2,2-Pentafluorohexane can be compared with other fluorinated hydrocarbons such as:
1,1,1,2-Tetrafluorohexane: Contains one less fluorine atom, resulting in different chemical properties and reactivity.
1,1,1,2,2,3-Hexafluorohexane: Contains one more fluorine atom, which can further alter its chemical behavior.
1,1,1,2,2-Pentafluoropropane: A shorter chain fluorinated hydrocarbon with distinct physical and chemical properties.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts unique reactivity and stability compared to other similar compounds.
Properties
IUPAC Name |
1,1,1,2,2-pentafluorohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F5/c1-2-3-4-5(7,8)6(9,10)11/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTUKCQAIFPUQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)2(CH2)4H, C6H9F5 | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40240524 | |
Record name | 1,1,1,2,2-Pentafluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40240524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94099-50-0 | |
Record name | 1,1,1,2,2-Pentafluorohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094099500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1,2,2-Pentafluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40240524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,1,1,2,2-pentafluorohexane influence its metabolism by rat liver microsomes?
A1: The research indicates that the complete fluorination of one carbon atom in this compound significantly impacts its metabolism. The study observed that rat liver microsomes exclusively produce the 5-hydroxy derivative as the sole metabolite []. This suggests that the heavily fluorinated carbon (C1) is resistant to enzymatic hydroxylation. Furthermore, this fluorination appears to hinder hydroxylation at neighboring carbons, with a decreasing inhibitory effect observed from the alpha to gamma positions [].
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